molecular formula C17H21NO4S B299604 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide

5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No. B299604
M. Wt: 335.4 g/mol
InChI Key: HIKYLSMKOOWXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide, also known as EPM, is a compound that has been used in scientific research for various purposes. This compound is a sulfonamide derivative and has been found to have potential applications in the field of medicine, particularly in the treatment of cancer.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide disrupts the pH balance in the tumor microenvironment, leading to the inhibition of tumor growth and proliferation.
Biochemical and Physiological Effects:
5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to have various biochemical and physiological effects. Studies have shown that 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide can induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor. This leads to the inhibition of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide in lab experiments is its specificity for CAIX. 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to selectively inhibit CAIX, which is overexpressed in various types of cancer cells. This makes 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide a potential therapeutic agent for the treatment of cancer. However, one of the limitations of using 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide. Another future direction is the development of novel analogs of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide with improved solubility and efficacy. Additionally, further studies are needed to investigate the potential of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide as a therapeutic agent for the treatment of cancer in preclinical and clinical trials.

Synthesis Methods

The synthesis of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide involves the reaction between 5-ethyl-2-methoxybenzenesulfonyl chloride and 2-phenoxyethylamine. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or chloroform. The product is then purified by recrystallization to obtain pure 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide.

Scientific Research Applications

5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to have potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide

InChI

InChI=1S/C17H21NO4S/c1-3-14-9-10-16(21-2)17(13-14)23(19,20)18-11-12-22-15-7-5-4-6-8-15/h4-10,13,18H,3,11-12H2,1-2H3

InChI Key

HIKYLSMKOOWXCW-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=CC=C2

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=CC=C2

Origin of Product

United States

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